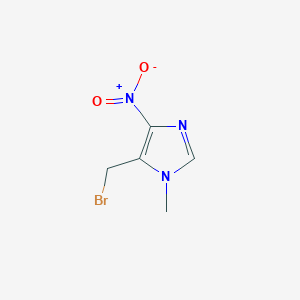
(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
Vue d'ensemble
Description
“®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate” is a chemical compound with the molecular formula C11H11F2NO3 . It is related to “®-2-Acetamido-3-(2,5-difluorophenyl)propanoic acid” and "(S)-2-Acetamido-3-(2,5-difluorophenyl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, also known as Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure, incorporating both acetamido and difluorophenyl groups, allows for the creation of novel therapeutic agents. Researchers are exploring its use in developing drugs for various conditions, including anti-inflammatory and analgesic medications .
Peptide Synthesis
In peptide chemistry, ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is utilized as a precursor for synthesizing modified peptides. These modified peptides can exhibit enhanced stability, bioavailability, and specificity, making them valuable in developing peptide-based drugs and therapeutic agents .
Enzyme Inhibition Studies
The compound’s structure makes it a candidate for studying enzyme inhibition. By modifying its structure, researchers can create enzyme inhibitors that are crucial in understanding enzyme functions and developing treatments for diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders .
Agricultural Chemistry
In agricultural research, this compound is being investigated for its potential use in developing new pesticides and herbicides. Its unique chemical properties may lead to the creation of more effective and environmentally friendly agricultural chemicals .
Material Science
Material scientists are exploring the use of ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate in developing new polymers and materials. Its incorporation into polymer chains can enhance the properties of materials, such as increasing their thermal stability and resistance to degradation .
Biochemical Research
This compound is also used in biochemical research to study protein-ligand interactions. Its ability to mimic natural substrates allows researchers to investigate the binding mechanisms and affinities of various proteins, aiding in the design of new drugs and therapeutic agents .
Neuroscience
In neuroscience, ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is being studied for its potential effects on neurotransmitter systems. Researchers are examining its role in modulating neurotransmitter release and uptake, which could lead to new treatments for neurological disorders such as depression and anxiety .
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-(2,5-difluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYHZGDYKCCAY-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)








![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)
![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)